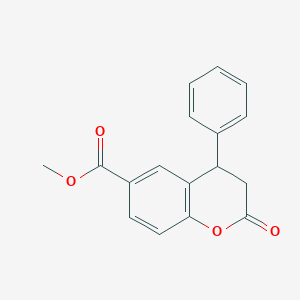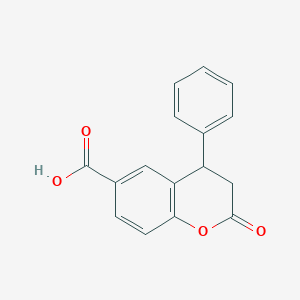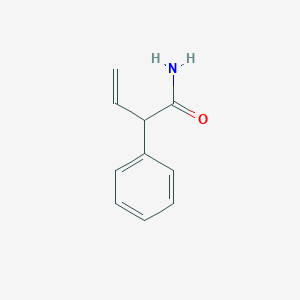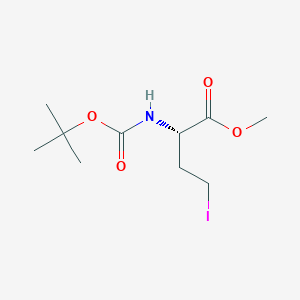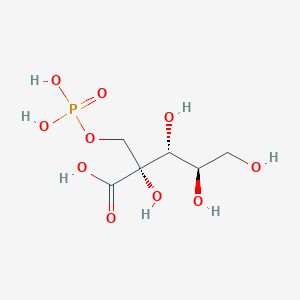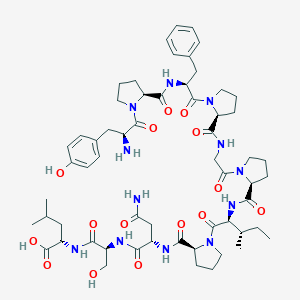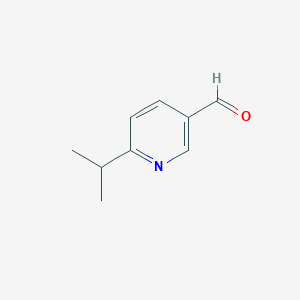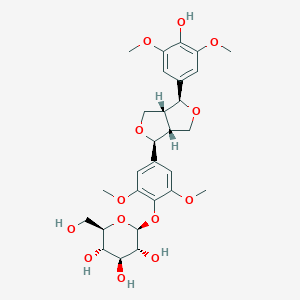
アカンソシドB
概要
説明
Acanthoside B is a lignan compound found in the plant species P. villosa. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anti-amnesic effects . The molecular formula of Acanthoside B is C28H36O13, and it has a molecular weight of 580.6 g/mol .
科学的研究の応用
Acanthoside B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying lignan biosynthesis and chemical transformations.
Biology: Investigated for its role in modulating oxidative stress and inflammation in biological systems.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
作用機序
Acanthoside B exerts its effects through multiple molecular targets and pathways:
Oxidative/Inflammatory Systems: It regulates oxidative stress by scavenging free radicals and modulating antioxidant enzyme levels.
Cholinergic System: Enhances cholinergic function by inhibiting acetylcholinesterase activity.
Neurotropic Pathways: Activates the TrkB/CREB/BDNF pathway, promoting neuroprotection and cognitive enhancement.
Similar Compounds:
Syringaresinol: Another lignan with similar antioxidant and anti-inflammatory properties.
Eleutheroside E1: A compound found in the same plant species with overlapping biological activities.
Uniqueness: Acanthoside B is unique due to its specific combination of antioxidant, anti-inflammatory, and anti-amnesic effects, making it a valuable compound for research in neuroprotection and cognitive enhancement .
Safety and Hazards
生化学分析
Biochemical Properties
Acanthoside B has been found to interact with various enzymes and proteins, playing a significant role in biochemical reactions . It exhibits a dose-dependent nitric oxide inhibitory potential in Lipopolysaccharide (LPS)-stimulated BV-2 microglial cells . This suggests that Acanthoside B may interact with enzymes involved in the nitric oxide pathway, potentially influencing inflammatory responses.
Cellular Effects
Acanthoside B has been reported to have significant effects on various types of cells and cellular processes . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to attenuate Scopolamine inflicted AD-like amnesic traits by restoring the cholinergic activity, decreasing the endogenous antioxidant status, suppressing neuroinflammation, and activating the TrkB/CREB/BDNF pathway in mice .
Molecular Mechanism
The molecular mechanism of Acanthoside B involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to inhibit LPS-induced nitric oxide production in RAW 264.7 cells, suggesting that it may bind to and inhibit enzymes involved in nitric oxide production .
Temporal Effects in Laboratory Settings
The effects of Acanthoside B change over time in laboratory settings . It has been observed to have long-term effects on cellular function in both in vitro and in vivo studies
Dosage Effects in Animal Models
The effects of Acanthoside B vary with different dosages in animal models . It has been shown to exhibit a dose-dependent repression of the behavioral/cognitive impairment in a scopolamine-induced amnesic mouse model
Metabolic Pathways
Acanthoside B is involved in various metabolic pathways . It has been found to interact with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
準備方法
Synthetic Routes and Reaction Conditions: Acanthoside B can be synthesized through various chemical reactions involving the coupling of specific phenolic compounds. The synthetic route typically involves the use of protective groups to ensure selective reactions at desired positions on the molecule. The reaction conditions often include the use of solvents like acetonitrile and methanol, and the reactions are carried out under controlled temperatures and pH conditions .
Industrial Production Methods: Industrial production of Acanthoside B involves the extraction of the compound from natural sources such as the roots of Eleutherococcus senticosus. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain the pure compound .
化学反応の分析
Types of Reactions: Acanthoside B undergoes various chemical reactions, including:
Oxidation: Acanthoside B can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert Acanthoside B into its reduced forms, altering its biological activity.
Substitution: Substitution reactions can occur at the phenolic hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Acanthoside B, each with distinct biological activities .
特性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O13/c1-34-16-5-12(6-17(35-2)21(16)30)25-14-10-39-26(15(14)11-38-25)13-7-18(36-3)27(19(8-13)37-4)41-28-24(33)23(32)22(31)20(9-29)40-28/h5-8,14-15,20,22-26,28-33H,9-11H2,1-4H3/t14-,15-,20+,22+,23-,24+,25+,26+,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKCEGQSIIQPAQ-IRBNZIFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10994623 | |
| Record name | 4-[4-(4-Hydroxy-3,5-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2,6-dimethoxyphenyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10994623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7374-79-0 | |
| Record name | Acanthoside B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7374-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-(4-Hydroxy-3,5-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2,6-dimethoxyphenyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10994623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



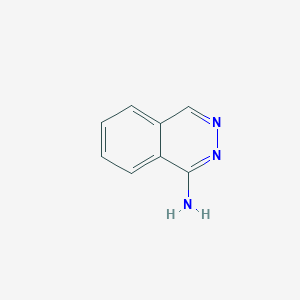
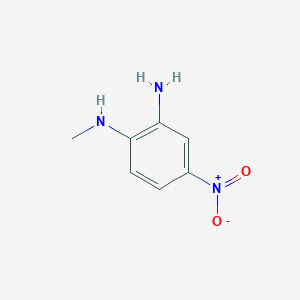
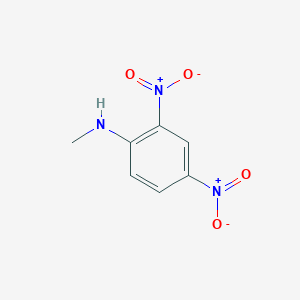
![N,N-Diisopropyl-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine](/img/structure/B18536.png)
